1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
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Overview
Description
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a hydroxymethyl group at the 2-position of the pyridine ring and a hydroxyl group at the 4-position of the piperidine ring
Preparation Methods
The synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol typically involves the reaction of 2-(hydroxymethyl)pyridine with piperidine under specific conditions . The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its binding to target molecules, influencing its biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can be compared with similar compounds such as:
2-(Hydroxymethyl)pyridine: Lacks the piperidine ring, making it less complex.
4-Hydroxypiperidine: Lacks the pyridine ring, affecting its chemical properties.
Pyridinemethanol derivatives: Similar structure but with different functional groups.
The uniqueness of this compound lies in its combined structure of pyridine and piperidine rings with hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical and biological properties .
Biological Activity
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, with the chemical formula C11H16N2O2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 208.26 g/mol
- CAS Number : 1249124-23-9
- Structure : The compound features a piperidine ring linked to a pyridine moiety with a hydroxymethyl group, contributing to its unique properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which is particularly relevant in the context of metabolic disorders such as type 2 diabetes mellitus. It may modulate pathways involved in glucose metabolism and insulin sensitivity.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits both antibacterial and antifungal properties. Its hydroxymethyl and hydroxyl groups facilitate interactions with microbial targets, potentially disrupting their function .
- Binding Affinity : The structural features of this compound allow it to form hydrogen bonds and hydrophobic interactions with active sites in proteins, influencing various biochemical pathways.
Antimicrobial Properties
Research has indicated that derivatives of piperidine, including this compound, possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study evaluating various piperidine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antidiabetic Potential
The compound has been investigated for its potential role in managing type 2 diabetes. It functions by enhancing insulin sensitivity and modulating glucose uptake in muscle cells, which has been demonstrated in vitro.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed potent activity against E. coli and Candida albicans, indicating its potential as a therapeutic agent for infections caused by these pathogens.
Pathogen MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025 Candida albicans 0.015 -
Case Study on Antidiabetic Activity
- In a series of experiments aimed at understanding the antidiabetic effects, researchers found that treatment with the compound improved glucose tolerance in diabetic rat models, suggesting its potential utility in diabetes management.
Properties
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAAFZCQIJOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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